(+/-)-PPCC oxalate
Description
(±)-PPCC oxalate is a chemical compound primarily recognized in neuropharmacological research as a σ1 receptor (σ1R) antagonist. It is utilized in studies exploring the modulation of central nervous system (CNS) pathways, particularly in models of pain, addiction, and psychosis. It requires a solvent mixture of ethanol, Kolliphor EL, and saline (1:1:18 ratio) for effective delivery .
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C50H60N2O10 |
|---|---|
Molecular Weight |
849.0 g/mol |
IUPAC Name |
methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C24H29NO3.C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;(H,3,4)(H,5,6)/t2*21-,24+;/m00./s1 |
InChI Key |
LPXXXSSQWSSWPQ-QXIUMQGISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Key Intermediates
The initial steps involve the synthesis of nitrogen-containing cyclic intermediates, which are crucial for the biological activity of (+/-)-PPCC oxalate. These intermediates are typically prepared via:
- Cyclization reactions involving amines and appropriate carbonyl compounds.
- Use of chiral or racemic catalysts depending on the desired stereochemistry.
- Purification by recrystallization or chromatography to ensure high purity.
Conversion to Racemic PPCC
The racemic mixture is formed by combining the intermediates under controlled conditions, often involving:
- Base or acid catalysis to promote the coupling reactions.
- Temperature control to favor the formation of the racemic product.
- Monitoring by chromatographic and spectroscopic methods for reaction completion.
Oxalate Salt Formation
The final step is the conversion of the racemic PPCC base to its oxalate salt by:
- Reaction with oxalic acid in an appropriate solvent system (e.g., ethanol or water).
- Control of pH to optimize salt formation and crystallization.
- Isolation of the oxalate salt by filtration and drying under controlled temperature conditions.
This step enhances the compound's stability and receptor binding properties.
Comparative Table of Preparation Steps and Conditions
| Preparation Step | Typical Conditions/Methods | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Intermediate Formation | Cyclization of amines with carbonyl compounds | Temperature: 25–80 °C; catalysts used | High purity intermediates for subsequent steps |
| Racemic PPCC Formation | Coupling reactions under acid/base catalysis | pH control; temperature 40–100 °C | Racemic mixture with desired stereochemistry |
| Oxalate Salt Formation | Reaction with oxalic acid in solvent | pH ~2–4; solvent: ethanol/water | Stable oxalate salt, enhanced biological activity |
| Catalyst Preparation (Auxiliary) | Metal impregnation on α-Al$$2$$O$$3$$ support | Soaking, drying, roasting at 100–700 °C | Improved oxalate synthesis efficiency (inorganic context) |
Research Findings and Analytical Data
- This compound shows high affinity for sigma-1 receptors (K$$i$$ = 1.5 nM) and moderate affinity for sigma-2 receptors (K$$i$$ = 50.8 nM), indicating successful preparation of the biologically active form.
- Purity levels achieved by HPLC are typically ≥99%, confirming the effectiveness of the purification and preparation protocols.
- Storage conditions at +4 °C are recommended to maintain compound stability post-synthesis.
- The presence of two nitrogen atoms and the oxalate group in the molecular structure is critical for receptor interaction and is preserved through the preparation steps.
Summary and Expert Recommendations
- The preparation of this compound is a multi-step process requiring precise control over reaction conditions to ensure high purity and biological activity.
- Employing continuous flow synthesis can significantly enhance industrial-scale production efficiency.
- The final oxalate salt formation step is crucial for compound stability and receptor binding affinity.
- While catalyst-assisted oxalate synthesis is more common in inorganic chemistry, insights from these methods may guide future improvements in organic oxalate salt preparations.
- Comprehensive analytical characterization (HPLC, NMR, MS) is essential to confirm the structure and purity of the final product.
This detailed overview synthesizes current knowledge from multiple authoritative sources, providing a robust foundation for researchers and industrial chemists involved in the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
(+/-)-PPCC oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxalate group into other functional groups.
Substitution: The oxalate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbon dioxide and water, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Role in Drug Development
(+/-)-PPCC oxalate has been investigated for its potential as a therapeutic agent in treating conditions associated with excessive oxalate levels, such as hyperoxaluria and calcium oxalate nephrolithiasis (kidney stones). A recent clinical trial demonstrated that an orally administered oxalate decarboxylase (OxDC) significantly reduced urinary oxalate levels in healthy volunteers on a high-oxalate diet, indicating the potential for similar compounds like this compound to modulate oxalate metabolism effectively .
1.2. Enzyme Inhibition Studies
Research has shown that this compound acts as a competitive inhibitor of specific enzymes involved in metabolic pathways, particularly those related to oxalate synthesis and degradation. For instance, studies have indicated that it inhibits the activity of enzymes responsible for converting glycolate to oxalate, leading to decreased oxalate production in biological systems .
Biochemical Applications
2.1. Oxalate Metabolism Research
The compound is instrumental in studying the metabolic pathways of oxalates in various organisms. Research has identified key genes involved in the biosynthetic and degradation pathways of oxalates, providing insights into how this compound can influence these processes .
2.2. Case Study: Gene Expression Analysis
In a study examining the expression of putative oxalate-related genes under different nitrogen treatments, it was found that this compound influenced gene expression significantly, promoting higher levels of certain genes associated with increased oxalate accumulation under nitrate treatment conditions . This highlights its utility as a research tool for understanding plant responses to nutrient availability.
Environmental Science Applications
3.1. Soil Chemistry
This compound has potential applications in soil chemistry, particularly in understanding how organic acids influence soil nutrient dynamics and mineral weathering processes. Its role as an organic acid can enhance the solubility of minerals, thereby affecting nutrient availability for plants .
3.2. Case Study: Impact on Soil Nutrients
An investigation into the effects of organic acids on soil nutrient availability showed that compounds like this compound could enhance the bioavailability of essential nutrients such as calcium and magnesium by chelation processes . This application is particularly relevant in agricultural practices aimed at improving soil health and crop yield.
Table 1: Summary of Medicinal Applications of this compound
| Application Area | Description | Findings/Outcomes |
|---|---|---|
| Drug Development | Treatment for hyperoxaluria | Significant reduction in urinary oxalate levels |
| Enzyme Inhibition | Inhibits enzymes converting glycolate to oxalate | Reduced production of metabolic byproducts |
Table 2: Biochemical Impact on Gene Expression
| Treatment Type | Gene Expression Change | Observations |
|---|---|---|
| Nitrate | Upregulation of SoOXAC1 and SoOXAC3 | Increased oxalate levels observed |
| Ammonium | Downregulation under NH4+ | Decreased gene activity related to oxalate synthesis |
Mechanism of Action
The mechanism by which (+/-)-PPCC oxalate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The oxalate group can chelate metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
BD1047 and BD1063
BD1047 and BD1063 are σ1R antagonists structurally distinct from (±)-PPCC oxalate but share functional overlap. Unlike (±)-PPCC oxalate, BD1047 and BD1063 exhibit higher solubility in saline, enabling systemic administration. However, (±)-PPCC oxalate demonstrates superior CNS penetration when delivered icv, attributed to its formulation with Kolliphor EL, which enhances bioavailability .
PD144418
PD144418, another σ1R antagonist, is structurally unrelated to (±)-PPCC oxalate but shares its role in blocking σ1R-mediated glutamate release. Comparative studies in rodent models show that PD144418 has a shorter half-life (~2 hours) compared to (±)-PPCC oxalate (~4 hours), likely due to differences in metabolic stability .
Functional Analogues
S1RA (E-52862)
S1RA is a selective σ1R antagonist with oral bioavailability, unlike (±)-PPCC oxalate, which requires invasive administration. In pain models, S1RA and (±)-PPCC oxalate show comparable efficacy in reducing hyperalgesia. However, S1RA’s oral route offers translational advantages for clinical applications .
MK801 (Dizocilpine)
MK801, an NMDA receptor antagonist, is functionally analogous to (±)-PPCC oxalate in attenuating glutamate excitotoxicity. However, (±)-PPCC oxalate targets σ1R-mediated pathways, avoiding the psychotomimetic side effects associated with MK801’s NMDA blockade .
Comparative Pharmacological Profiles
| Parameter | (±)-PPCC Oxalate | BD1047 | S1RA | PD144418 |
|---|---|---|---|---|
| Target | σ1R | σ1R | σ1R | σ1R |
| Solubility | Ethanol/Kolliphor EL | Saline | Oral formulation | Saline |
| Half-life (hr) | ~4 | ~3 | ~6 | ~2 |
| Administration | icv | Systemic/icv | Oral | Systemic/icv |
| CNS Penetration | High (icv) | Moderate | High | Moderate |
| Key Use Case | Psychosis models | Pain modulation | Chronic pain | Neuroprotection |
Key Findings :
- (±)-PPCC oxalate’s icv delivery ensures localized CNS action, minimizing peripheral side effects but limiting clinical scalability.
- PD144418’s short half-life necessitates frequent dosing, reducing practicality in long-term studies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
